molecular formula C7H10Cl3N3 B12634606 2-(4,6-Dichloro-5-methylpyrimidin-2-YL)ethanamine hydrochloride

2-(4,6-Dichloro-5-methylpyrimidin-2-YL)ethanamine hydrochloride

Cat. No.: B12634606
M. Wt: 242.5 g/mol
InChI Key: KEEFSZNGHXTNIH-UHFFFAOYSA-N
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Description

2-(4,6-Dichloro-5-methylpyrimidin-2-YL)ethanamine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-Dichloro-5-methylpyrimidin-2-YL)ethanamine hydrochloride typically involves the chlorination of 5-methylpyrimidine followed by amination. One common method involves the reaction of 5-methylpyrimidine with phosphorus oxychloride (POCl3) to introduce chlorine atoms at the 2 and 4 positions, forming 2,4-dichloro-5-methylpyrimidine . This intermediate is then reacted with ethanamine under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may involve recrystallization or chromatographic techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(4,6-Dichloro-5-methylpyrimidin-2-YL)ethanamine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents are required.

    Coupling Reactions: It can be involved in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield various aminopyrimidine derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

2-(4,6-Dichloro-5-methylpyrimidin-2-YL)ethanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4,6-Dichloro-5-methylpyrimidin-2-YL)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,6-Dichloro-5-methylpyrimidin-2-YL)ethanamine hydrochloride is unique due to its specific substitution pattern and the presence of the ethanamine group. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C7H10Cl3N3

Molecular Weight

242.5 g/mol

IUPAC Name

2-(4,6-dichloro-5-methylpyrimidin-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C7H9Cl2N3.ClH/c1-4-6(8)11-5(2-3-10)12-7(4)9;/h2-3,10H2,1H3;1H

InChI Key

KEEFSZNGHXTNIH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1Cl)CCN)Cl.Cl

Origin of Product

United States

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